molecular formula C13H15FN2O3 B2682637 Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954597-58-1

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No.: B2682637
CAS No.: 954597-58-1
M. Wt: 266.272
InChI Key: UBGGSFUPJZVBJT-UHFFFAOYSA-N
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Description

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H15FN2O3 and its molecular weight is 266.272. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of fluorophenyl compounds, including those related to Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, have been explored for their potential antibacterial activity. For instance, the synthesis and study of fluoronaphthyridines have demonstrated promising antibacterial properties, highlighting the importance of fluorophenyl derivatives in developing new therapeutic agents (Bouzard et al., 1992).

Chemical Synthesis Techniques

The chemical synthesis of carbamate derivatives, including those related to this compound, has been extensively studied. Techniques have been developed to synthesize a wide range of 1,4-dihydropyridines bearing a carbamate moiety, showcasing the adaptability and utility of these compounds in various chemical syntheses (Habibi et al., 2013).

Role in Orexin Receptor Mechanisms

Compounds structurally related to this compound have been evaluated for their role in modulating orexin receptors, which are implicated in regulating feeding behavior and stress. This research provides insights into how selective antagonism at orexin receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders (Piccoli et al., 2012).

Applications in Polymer Light Emitting Diodes

The structural role of fluorophenyl derivatives has also been explored in the development of polymer light-emitting diodes (LEDs). Research into the tunable emission of polymer LEDs bearing green-emitting Ir(III) complexes demonstrates the potential for these compounds to enhance the performance and efficiency of LEDs, indicating a broad range of applications in electronic and photonic devices (Cho et al., 2010).

Molecular Structure Analysis

The study of the molecular structure of N-methoxycarbonylamino derivatives, closely related to the compound , provides valuable information on the molecular geometry and potential interactions of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of these substances (Boubekeur et al., 1991).

Properties

IUPAC Name

methyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-19-13(18)15-7-9-6-12(17)16(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGGSFUPJZVBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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